2-Chloro-6-iodoimidazo[1,2-a]pyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H4ClIN2 |
|---|---|
Molecular Weight |
278.48 g/mol |
IUPAC Name |
2-chloro-6-iodoimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C7H4ClIN2/c8-6-4-11-3-5(9)1-2-7(11)10-6/h1-4H |
InChI Key |
HWMBPTODRVFOPC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1I)Cl |
Origin of Product |
United States |
Structure Activity Relationship Sar Studies of 2 Chloro 6 Iodoimidazo 1,2 a Pyridine Derivatives
Influence of Halogen Substituents (Chlorine at C2, Iodine at C6) on Biological Activity
The presence and nature of halogen substituents on the imidazo[1,2-a]pyridine (B132010) ring are critical determinants of a compound's pharmacological profile. The chlorine atom at the C2 position and the iodine atom at the C6 position of the core molecule are expected to significantly influence its biological activity through a combination of electronic and steric effects.
The positions of halogen substituents on the imidazo[1,2-a]pyridine scaffold are known to be crucial for directing the molecule's interaction with biological targets.
C2 Position: The C2 position of the imidazo[1,2-a]pyridine ring is a common site for substitution and has been shown to be critical for various biological activities. A chloro group at this position can act as a key interaction point with target proteins. For instance, in a series of imidazo[1,2-a]pyridine-based inhibitors, the nature of the substituent at C2 was found to strongly influence antiviral activity. A chlorine atom, being moderately lipophilic and electronegative, can enhance membrane permeability and participate in halogen bonding, thereby potentially increasing the compound's potency.
C6 Position: The C6 position is also a strategic point for modification. An iodine atom at this position, being large and highly lipophilic, can significantly enhance binding affinity to target proteins through hydrophobic interactions. Studies on 6-substituted imidazo[1,2-a]pyridines have demonstrated their potent anticancer activity against colon cancer cell lines. nih.gov The large size of the iodine atom can also sterically direct the orientation of the molecule within a binding pocket, leading to improved selectivity. For example, in the development of ligands for beta-amyloid plaques, the 6-iodo-substituted imidazo[1,2-a]pyridine derivative, IMPY, showed high binding affinity.
The combination of a chlorine at C2 and an iodine at C6 could therefore result in a molecule with a unique pharmacological profile, potentially benefiting from the distinct contributions of each halogen at its specific position.
The properties of the halogen atom itself—its size, electronegativity, and ability to form halogen bonds—play a pivotal role in its interaction with biological macromolecules.
The biological activity of halogenated compounds is often modulated by the nature of the halogen. nih.gov In the context of the imidazo[1,2-a]pyridine scaffold, a systematic variation of the halogen at a specific position can lead to a clear SAR trend.
| Halogen at C6 | van der Waals Radius (Å) | Electronegativity (Pauling Scale) | Lipophilicity (Hansch-Leo π) | Potential for Halogen Bonding |
| Fluorine | 1.47 | 3.98 | +0.14 | Weak |
| Chlorine | 1.75 | 3.16 | +0.71 | Moderate |
| Bromine | 1.85 | 2.96 | +0.86 | Strong |
| Iodine | 1.98 | 2.66 | +1.12 | Very Strong |
Data compiled from various sources for illustrative purposes.
As indicated in the table, iodine is the largest and most polarizable of the common halogens, making it a strong halogen bond donor. This interaction, where the electropositive crown of the iodine atom interacts with a nucleophilic site on a biological target, can significantly enhance binding affinity. In contrast, chlorine is smaller and more electronegative, leading to different types of interactions. The interplay between the moderate-sized, electronegative chlorine at C2 and the large, polarizable iodine at C6 in 2-chloro-6-iodoimidazo[1,2-a]pyridine could lead to a synergistic effect on biological activity.
Impact of Substituents at Other Positions (e.g., C3, C7, C8) on Overall Activity
While the C2 and C6 positions are critical, modifications at other positions of the imidazo[1,2-a]pyridine ring can further modulate the activity and selectivity of the parent compound.
C3 Position: The C3 position is highly nucleophilic and a common site for functionalization. nih.gov Introducing various substituents at this position can fine-tune the electronic properties and steric profile of the molecule. For example, the introduction of a small alkyl group might enhance lipophilicity, while a hydrogen bond donor/acceptor group could introduce new interactions with a target protein.
A hypothetical SAR study on this compound derivatives might explore the following modifications:
| Position | Substituent | Expected Impact on Activity |
| C3 | -CH3 | Increased lipophilicity, potentially improved cell permeability. |
| C3 | -NH2 | Introduction of a hydrogen bonding group, potential for new interactions. |
| C7 | -OCH3 | Electron-donating group, may alter the electronic profile of the ring. |
| C8 | -F | Small, electronegative group, could influence binding and metabolic stability. |
This table is illustrative and based on general medicinal chemistry principles.
Conformational and Stereochemical Considerations in SAR
The three-dimensional shape of a molecule is crucial for its interaction with a biological target. The presence of bulky substituents, such as the iodine atom at C6, can influence the conformation of the imidazo[1,2-a]pyridine ring system and any flexible side chains.
Studies on other halogenated heterocyclic systems have shown that the size of the halogen can lead to deviations in bond angles and torsional angles due to steric repulsion. beilstein-journals.org In the case of this compound derivatives, the introduction of further substituents, particularly at the C3 or C5 positions, could lead to distinct conformational preferences. These conformational constraints can be advantageous, as they may lock the molecule into a bioactive conformation, thereby increasing its potency and selectivity.
If a chiral center is introduced into a substituent, the stereochemistry will likely play a critical role in the biological activity. The two enantiomers would be expected to have different potencies, as they would interact differently with the chiral environment of a protein binding site. Therefore, any SAR study of chiral derivatives of this compound would need to involve the separation and individual testing of the enantiomers to fully understand the stereochemical requirements for activity.
Future Research Directions and Unexplored Avenues
Novel Synthetic Methodologies for Site-Specific Functionalization
The imidazo[1,2-a]pyridine (B132010) skeleton is a cornerstone in the development of pharmaceuticals, making the discovery of new synthetic and functionalization methods a vibrant area of research. rsc.org While transition-metal-catalyzed reactions have been pivotal, the development of greener and more efficient methods is an ongoing challenge. rsc.orgnih.gov A key future direction for 2-Chloro-6-iodoimidazo[1,2-a]pyridine is the development of orthogonal, site-specific functionalization strategies. The differential reactivity of the C-Cl bond at the C2 position and the C-I bond at the C6 position allows for selective, stepwise modifications.
Future research should focus on:
Orthogonal Cross-Coupling Reactions: Developing protocols that allow for the selective functionalization of the C-I bond (e.g., via Sonogashira, Suzuki, or Stille coupling) while leaving the C-Cl bond intact, and vice-versa. This would enable the controlled, stepwise introduction of different substituents at the C6 and C2 positions.
Direct C-H Functionalization: The strategy of C-H bond functionalization is a powerful approach for rapidly introducing functional groups with high atomic economy. researchgate.netmdpi.com Research into the direct C-H functionalization of the remaining positions (C3, C5, C7, C8) of the this compound core is a promising avenue. Developing conditions that are mild enough to avoid disturbing the existing carbon-halogen bonds is a significant but worthwhile challenge.
Photochemical and Electrochemical Methods: Visible light-induced synthesis is considered an energy-efficient and eco-friendly method for C-H functionalization of imidazo[1,2-a]pyridines. mdpi.com Exploring these green chemistry approaches for derivatizing this compound could lead to novel transformations under mild conditions, potentially offering different selectivity compared to traditional thermal methods.
Multicomponent Reaction Design for Complex Derivative Libraries
Multicomponent reactions (MCRs) are powerful tools in drug discovery, enabling the synthesis of complex small-molecule libraries from simple starting materials in a single step. ku.edu The imidazo[1,2-a]pyridine scaffold has been successfully incorporated into MCRs, such as the Groebke–Blackburn–Bienaymè (GBB) reaction, to generate novel anticancer agents. rsc.org
For this compound, future research can leverage its structure to design new MCRs. The chloro and iodo groups are not typically direct participants in common MCRs. However, they can be converted into functional groups that are. For example, the C-I bond can be transformed into an aldehyde, boronic ester, or terminal alkyne. These transformed scaffolds can then be used as key building blocks in a variety of MCRs to rapidly generate libraries of highly complex and diverse derivatives. This approach significantly accelerates the drug discovery process by providing a large number of structurally unique compounds for biological screening.
| MCR Strategy | Initial Functionalization of Scaffold | Potential MCR | Resulting Derivative Complexity |
| Ugi Reaction | Conversion of C-I to an aldehyde or C-Cl to a primary amine. | Four-component reaction with an isocyanide, a carboxylic acid, and an amine/aldehyde. | Highly substituted peptide-like structures appended to the core. |
| Passerini Reaction | Conversion of C-I to an aldehyde. | Three-component reaction with an isocyanide and a carboxylic acid. | α-Acyloxy carboxamide derivatives attached to the scaffold. |
| Bucherer-Bergs Reaction | Conversion of C-I to an aldehyde. | Reaction with a cyanide source and ammonium (B1175870) carbonate. | Introduction of a hydantoin (B18101) ring system at the C6 position. |
Deeper Mechanistic Elucidation of Biological Activities
Derivatives of the imidazo[1,2-a]pyridine scaffold are known to possess a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties. nih.gov Studies have shown that these compounds can act through various mechanisms, such as the inhibition of kinases like PI3K and c-Met or the induction of apoptosis through pathways involving caspases. nih.govnih.govnih.gov
A crucial future direction is to move beyond primary screening and delve into the specific molecular mechanisms of action for derivatives of this compound. This involves:
Target Identification: Utilizing chemical proteomics and affinity-based probes to identify the direct protein targets of bioactive derivatives.
Structural Biology: Co-crystallizing lead compounds with their protein targets to understand the precise binding modes. The iodine atom at the C6 position, for instance, could function as a powerful halogen bond donor, contributing significantly to binding affinity and selectivity.
Pathway Analysis: Investigating the downstream signaling pathways modulated by these compounds to build a comprehensive picture of their cellular effects. For example, studies on 6-substituted imidazo[1,2-a]pyridines have shown they can induce cell death in colon cancer cells by activating caspase 3 and caspase 8. nih.gov Understanding how the 2-chloro and 6-iodo substitutions influence this process is a key research question.
Development of Advanced Computational Models for Prediction and Design
Computational methods, including molecular docking and quantitative structure-activity relationship (QSAR) studies, are indispensable tools in modern drug design. nih.gov For the imidazo[1,2-a]pyrimidine (B1208166) scaffold, computational approaches have been used to predict binding affinities and pharmacokinetic properties. nih.gov
Future research should focus on developing bespoke computational models specifically for this compound derivatives. By generating a library of compounds (as described in section 8.2) and screening them for biological activity, a dataset can be created to train advanced machine learning and QSAR models. researchgate.netresearchgate.net These models could:
Predict Biological Activity: Forecast the potency of virtual compounds against specific targets before they are synthesized, prioritizing the most promising candidates.
Optimize Drug-like Properties: Use in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction to guide the design of derivatives with favorable pharmacokinetic profiles. nih.gov
Rational Design: Elucidate the key structural features required for activity, such as the optimal substituents at the C2 and C6 positions, guiding the rational design of next-generation compounds with improved potency and selectivity.
| Modeling Step | Technique | Objective |
| 1. Data Collection | Synthesis and biological screening of a diverse derivative library. | Generate a robust dataset for model training. |
| 2. Descriptor Calculation | Use software to calculate molecular descriptors (e.g., electronic, steric, topological). | Quantify the physicochemical properties of each molecule. |
| 3. Model Development | Employ machine learning algorithms (e.g., Random Forest, Support Vector Machines). | Create a predictive model linking molecular structure to biological activity. researchgate.net |
| 4. Model Validation | Use internal and external validation sets to assess the model's predictive power. | Ensure the model is accurate and generalizable. |
| 5. Virtual Screening | Apply the validated model to screen large virtual libraries of potential derivatives. | Identify novel, high-potency candidates for synthesis and testing. |
Exploration of New Biological Targets and Pathways
The imidazo[1,2-a]pyridine scaffold is considered a "privileged" structure in medicinal chemistry due to its ability to interact with a wide range of biological targets. nih.govrsc.org While much research has focused on its anticancer potential nih.gov, there is vast, unexplored territory regarding other therapeutic areas.
A significant future avenue is to screen libraries of this compound derivatives against a broader panel of biological targets and disease models. This could uncover entirely new therapeutic applications. Areas for exploration include:
Infectious Diseases: The scaffold has shown promise as an antibacterial, antifungal, and antiviral agent. nih.govresearchgate.net Systematic screening against panels of resistant bacteria, fungi (like Candida species), and viruses could identify new lead compounds.
Neurodegenerative Diseases: Given the ability of small molecules to cross the blood-brain barrier, exploring the effects of these derivatives on targets related to Alzheimer's, Parkinson's, or other neurological disorders is a logical step.
Inflammatory and Metabolic Diseases: The anti-inflammatory properties of the core structure suggest potential applications in treating chronic inflammatory conditions or metabolic disorders. nih.gov
Phenotypic screening, where compounds are tested for their effect on cell behavior without a preconceived target, could be particularly fruitful. This approach can reveal unexpected biological activities and lead to the discovery of novel mechanisms and therapeutic pathways.
Q & A
Q. What are the common synthetic routes for preparing 2-chloro-6-iodoimidazo[1,2-a]pyridine derivatives?
The synthesis typically involves condensation reactions between 2-aminoimidazoles and aliphatic 1,3-difunctional compounds. SRN1 reactions with sulfur or carbon nucleophiles can modify the chloromethyl group at position 2 while retaining halogen substituents at position 6. Copper-catalyzed three-component coupling of 2-aminopyridines, arylaldehydes, and alkynes offers a versatile approach for constructing the imidazo[1,2-a]pyridine core, enabling efficient halogenation at position 6 .
Q. How is structural characterization performed for imidazo[1,2-a]pyridine derivatives?
Techniques include NMR spectroscopy (1H, 13C, and 2D experiments) to resolve substitution patterns, with characteristic shifts observed for protons adjacent to electron-withdrawing groups like iodine. Single-crystal X-ray diffraction reveals π-stacking interactions and hydrogen bonding networks critical for solid-state packing. For example, C-H···N and C-H···π interactions dominate molecular arrangements in halogenated derivatives, as shown in crystallographic studies .
Q. What pharmacological properties are associated with the imidazo[1,2-a]pyridine scaffold?
The scaffold exhibits broad therapeutic potential, including anticancer, anti-inflammatory, antimicrobial, and neuroactive properties. Derivatives like alpidem and zolpidem highlight its application as a receptor ligand (e.g., GABA_A agonists). Structure-activity relationship (SAR) studies indicate that halogenation at position 6 enhances bioactivity by improving target binding and metabolic stability .
Advanced Research Questions
Q. What strategies optimize the anticancer activity of 6-iodoimidazo[1,2-a]pyridines while minimizing cytotoxicity in normal cells?
SAR studies reveal that electron-donating groups at position 3 (e.g., aniline) combined with bulky substituents at position 2 (e.g., tert-butylamine) enhance selectivity. Compound 12b (IC50 = 11–13 µM against cancer cells vs. 91 µM in Vero cells) demonstrates improved binding through steric and electronic effects. Computational docking suggests these modifications reduce off-target interactions .
Q. How can conflicting biological activity data between in vitro and in vivo models be resolved?
Discrepancies may arise from metabolic instability or biodistribution. A tiered approach combining:
- Metabolite identification (LC-MS/MS),
- Pharmacokinetic profiling (e.g., logP optimization for blood-brain barrier penetration),
- Tissue-specific assays (e.g., inflammatory fibrosis models), helps bridge gaps. Anti-inflammatory derivatives with logP 2.5–3.5 showed enhanced in vivo efficacy due to improved bioavailability .
Q. What computational methods predict the photophysical properties of substituted imidazo[1,2-a]pyridines?
Time-dependent DFT (TD-DFT) with the CAM-B3LYP/6-311+G(d,p) basis set accurately models excited-state intramolecular proton transfer (ESIPT). For 6-cyano derivatives, dihedral angle variations (85–95°) between imidazo and phenyl rings explain polymorph-dependent luminescence (550–650 nm emission), validated by experimental data .
Q. How does halogen substitution affect solid-state packing and bioavailability?
Heavy halogens like iodine at position 6 increase polarizability, reducing interplanar distances (3.3–3.5 Å vs. 3.8 Å in non-halogenated analogs) via π-π stacking. This improves thermal stability but may reduce solubility. Strategies like hydrophilic substituents at position 3 (e.g., amine groups) or co-crystallization with cyclodextrins mitigate dissolution challenges .
Data Contradiction Analysis
Q. How to address discrepancies in substituent effects on anticancer activity?
Nitro groups at ortho positions (e.g., 10e, 10l) show lower activity than para substituents (10a, 10c) due to steric hindrance. Comparative molecular docking and free-energy calculations (MM/GBSA) can resolve these contradictions by quantifying binding affinities and steric clashes in target active sites .
Methodological Tables
| Biological Activity | IC50 (µM) | Selectivity Index (Vero/Cancer) | Key Substituents |
|---|---|---|---|
| Compound 12b (HepG2) | 13 | 7.0 | 2-tert-butylamine, 3-aniline |
| Compound 12i (MCF-7) | 11 | 8.3 | 3-dimethylamino phenyl |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
